molecular formula C21H20FN3O6S B12428909 Prulifloxacin-d8

Prulifloxacin-d8

Cat. No.: B12428909
M. Wt: 469.5 g/mol
InChI Key: PWNMXPDKBYZCOO-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prulifloxacin-d8 is a deuterated form of prulifloxacin, a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research as a stable isotope-labeled compound. Prulifloxacin itself is a prodrug that is metabolized in the body to its active form, ulifloxacin. The deuterated version, this compound, is used to study the pharmacokinetics and metabolic pathways of prulifloxacin due to its enhanced stability and traceability in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Prulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways .

Scientific Research Applications

Prulifloxacin-d8 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterated form allows for detailed studies of these mechanisms due to its enhanced stability and traceability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Prulifloxacin-d8

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not easily obtainable with non-deuterated compounds .

Biological Activity

Prulifloxacin-d8 is a deuterated derivative of the fluoroquinolone antibiotic prulifloxacin, known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and comparative efficacy with other antibiotics.

This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By disrupting these processes, this compound leads to bactericidal effects against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the incorporation of deuterium atoms, which can alter its metabolic pathways compared to non-deuterated forms. Key pharmacokinetic parameters include:

  • Half-life : Approximately 7.7 to 12.1 hours, allowing for once-daily dosing .
  • Peak Plasma Concentration (Cmax) : Achieved within 0.67 to 1.25 hours after oral administration .
  • Bioavailability : Good oral absorption with significant distribution in tissues .
  • Elimination : Primarily excreted in urine, with a cumulative elimination rate of 31–46% within 48 hours .

Clinical Applications

This compound is being investigated for various clinical applications due to its broad-spectrum activity. It is particularly effective in treating:

  • Urinary Tract Infections (UTIs)
  • Respiratory Tract Infections (RTIs)
  • Exacerbations of Chronic Bronchitis

The compound's unique properties may also allow it to serve as a diagnostic tool in research settings .

Comparative Efficacy

When compared to other fluoroquinolones, this compound demonstrates notable advantages in terms of potency and spectrum of activity. The following table summarizes key characteristics of this compound alongside other commonly used fluoroquinolones:

Compound NameMolecular FormulaCmax (μg/mL)Half-life (hours)Notable Efficacy
This compoundC21H12D8FN3O6S1.67.7 - 12.1Broad-spectrum; effective against resistant strains
CiprofloxacinC17H18FN3O32.04 - 5Effective against Pseudomonas aeruginosa
LevofloxacinC18H20FN3O42.06 - 8Strong activity against Streptococcus pneumoniae
MoxifloxacinC21H24FN3O42.012 - 15Enhanced activity against anaerobic bacteria

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in clinical settings:

  • Study on UTIs : A clinical trial demonstrated that patients treated with this compound showed a higher rate of bacterial eradication compared to those treated with standard fluoroquinolone therapy .
  • Pharmacokinetic Study : Research indicated that the deuterated form exhibited altered metabolic pathways leading to improved tissue penetration and reduced side effects compared to non-deuterated counterparts .
  • Resistance Patterns : A study analyzing resistance mechanisms found that this compound maintained efficacy against strains resistant to other fluoroquinolones, suggesting its potential role in treating multi-drug resistant infections .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

InChI Key

PWNMXPDKBYZCOO-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Origin of Product

United States

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